molecular formula C8H9ClN2 B2697919 3-methyl-1H-indazole hydrochloride CAS No. 1258640-45-7; 3176-62-3

3-methyl-1H-indazole hydrochloride

Cat. No.: B2697919
CAS No.: 1258640-45-7; 3176-62-3
M. Wt: 168.62
InChI Key: COJHAACXOJAAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-indazole hydrochloride (CAS 1258640-45-7) is the salt form of a nitrogen-containing heterocycle that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry . With a molecular formula of C8H9ClN2 and a molecular weight of 168.62 g/mol, this compound is a solid supplied with a typical purity of 95% or higher . The indazole core is a bioisostere of indole and exists in tautomeric forms, with the 1H-indazole structure being the most thermodynamically stable . This compound is a key building block for constructing more complex, bioactive molecules. Its primary research value lies in its role as a precursor in the synthesis of novel heterocyclic compounds. For instance, derivatives of 3-methyl-1H-indazole have been synthesized and shown to possess significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria . Furthermore, the broader class of indazole derivatives is of immense interest for drug discovery, with applications investigated in areas such as anticancer, anti-inflammatory, and antimicrobial agent development . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, as it may be harmful if swallowed and may cause skin, eye, and respiratory irritation . Always consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-methyl-2H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-7-4-2-3-5-8(7)10-9-6;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJHAACXOJAAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-45-7
Record name 3-methyl-2H-indazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Molecular and Structural Properties

The table below highlights differences in molecular weight, substituents, and physicochemical properties among 3-methyl-1H-indazole hydrochloride and its analogs:

Compound Molecular Formula Molecular Weight Substituents Key Features
3-Methyl-1H-indazole HCl C₈H₈N₂·HCl 168.62 g/mol Methyl (C-3), HCl salt Enhanced solubility in polar solvents
3-Chloro-1H-indazole C₇H₅ClN₂ 152.58 g/mol Chlorine (C-3) Higher electrophilicity due to Cl
(1-Methyl-1H-indazol-3-yl)methanamine diHCl C₉H₁₃Cl₂N₃ 234.12 g/mol Methyl (N-1), aminomethyl (C-3), diHCl Increased polarity; used in biochemical assays
6-(Methoxycarbonyl)-3-methyl-1H-indazole C₁₀H₁₀N₂O₂ 190.20 g/mol Methyl (C-3), methoxycarbonyl (C-6) Improved lipophilicity for CNS-targeting drugs

Pharmacological and Physicochemical Behavior

  • Solubility : The hydrochloride salt form of 3-methyl-1H-indazole enhances aqueous solubility compared to its neutral analogs (e.g., 3-chloro-1H-indazole) .
  • Stability : Dihydrochloride derivatives (e.g., (1-methyl-1H-indazol-3-yl)methanamine diHCl) exhibit superior stability at room temperature, critical for long-term storage .
  • Bioactivity : The methoxycarbonyl derivative (6-position) shows enhanced blood-brain barrier penetration, making it suitable for neurological targets .

Q & A

Q. What are the established synthetic routes for 3-methyl-1H-indazole hydrochloride, and what are their mechanistic considerations?

The compound can be synthesized via metal-free intramolecular electrophilic amination using 2-aminophenyl ketoximes. Key reagents include hydroxylamine hydrochloride and methanesulfonyl chloride, with cyclization facilitated under acidic conditions . Alternative routes involve cyclocondensation of 3-aminoindazole derivatives with trifluoroacetic acid, where nucleophilic attack and dehydration steps are critical .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

¹H/¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential. NMR identifies methyl group positions (e.g., δ 2.4–2.6 ppm for the 3-methyl group) , while HRMS validates molecular weight and fragmentation patterns, particularly using electrospray ionization (ESI) for hydrochloride salts .

Q. What reagents and reaction conditions are commonly used in the synthesis of 3-methyl-1H-indazole derivatives?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, and bases like triethylamine stabilize intermediates. Chlorinating agents (e.g., SOCl₂) or trifluoroacetylating reagents introduce substituents, with yields optimized at 50–80°C .

Q. What key physicochemical properties influence the handling of this compound in laboratory settings?

The compound exhibits moderate aqueous solubility (pH-dependent due to protonation of the indazole nitrogen) and a logP of 1.2–1.8. Stability studies in simulated physiological conditions (e.g., t₁/₂ >24 h at 37°C) guide formulation .

Advanced Research Questions

Q. How do reaction parameters such as solvent choice and temperature influence synthesis efficiency?

Solvent polarity and boiling point directly affect reaction kinetics. For example, ethanol under reflux (78°C) achieves 70–85% yields, while dichloromethane at room temperature results in incomplete conversions. Catalytic acids/bases (e.g., HCl, K₂CO₃) stabilize intermediates .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in drug discovery?

Systematic substitution at the 4-, 5-, and 6-positions is followed by enzymatic assays (e.g., IC₅₀ determinations). Electron-withdrawing groups (Cl, CF₃) at the 4-position enhance kinase inhibition by modulating binding site electron density . Computational docking rationalizes interactions with targets like PI3K .

Q. How can researchers resolve contradictions in reported biological activities of analogs?

Standardize assay protocols (cell lines, incubation times) and verify purity via HPLC/LC-MS (>95%). Meta-analyses identify trends masked by variability, such as cytotoxicity discrepancies from assay type (MTT vs. resazurin) .

Q. What enzymatic targets are associated with 3-methyl-1H-indazole derivatives, and how are inhibition mechanisms studied?

Targets include kinases (PI3K, JAK2) and COMT. Kinetic assays (Lineweaver-Burk plots) determine inhibition modes, while X-ray crystallography reveals hydrogen bonding with residues (e.g., PI3Kγ hinge region) .

Q. What purification techniques ensure >99% purity for pharmacological studies?

Recrystallization (ethanol/water) removes hydrophilic impurities, while silica gel chromatography separates non-polar byproducts. Ion-exchange chromatography (Dowex® resin) ensures consistent counterion composition .

Q. How do steric/electronic effects influence reactivity in cross-coupling reactions?

Electron-donating groups (e.g., methoxy) enhance electrophilic substitution at the 3-position. Bulky substituents (CF₃) reduce Suzuki-Miyaura coupling yields by hindering palladium catalyst access .

Q. What models evaluate the pharmacokinetic profile of this compound?

In vitro: Caco-2 cells (permeability) and liver microsomes (metabolic stability). In vivo: Sprague-Dawley rats (oral dosing, LC-MS/MS plasma quantification) assess bioavailability (F% >50%) and enterohepatic recirculation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.